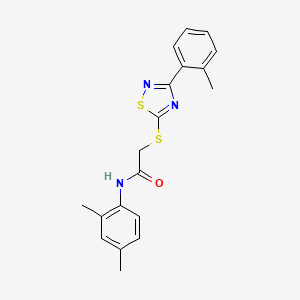
N-(2,4-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. It also discusses relevant case studies and research findings.
Chemical Structure
The compound features a complex structure characterized by the following components:
- A thiadiazole ring , which is known for its biological significance.
- A dimethylphenyl group , contributing to its lipophilicity and potential bioactivity.
- A thioacetamide moiety , which can enhance biological interactions.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole rings exhibit significant antibacterial and antifungal activities.
| Compound | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial against E. coli | 32.6 | |
| 2-amino-1,3,4-thiadiazole derivatives | Antibacterial against S. aureus | 62.5 |
Case Study : A study focused on 1,3,4-thiadiazole derivatives demonstrated their efficacy against various Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the thiadiazole ring significantly enhanced their antibacterial activity.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been highlighted in various studies. For instance, 2-amino-1,3,4-thiadiazole has shown cytostatic properties leading to the development of new anticancer agents.
| Compound | Activity | Reference |
|---|---|---|
| 2-amino-1,3,4-thiadiazole | Cytostatic against cancer cell lines | |
| Thiadiazole derivatives | Induction of apoptosis in cancer cells |
Research Findings : Investigations into the mechanism of action revealed that these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole compounds have been explored in various contexts. Some derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes.
Mechanism : The inhibition of COX enzymes is crucial for reducing inflammation and pain, making these compounds potential candidates for therapeutic applications in inflammatory diseases.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-12-8-9-16(14(3)10-12)20-17(23)11-24-19-21-18(22-25-19)15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPSBLQTNGMJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













